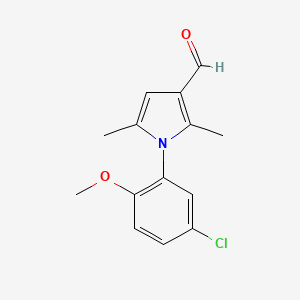

1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 426221-04-7

Cat. No.: VC6656256

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 426221-04-7 |

|---|---|

| Molecular Formula | C14H14ClNO2 |

| Molecular Weight | 263.72 |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

| Standard InChI | InChI=1S/C14H14ClNO2/c1-9-6-11(8-17)10(2)16(9)13-7-12(15)4-5-14(13)18-3/h4-8H,1-3H3 |

| Standard InChI Key | UBXXBRHGVNDRHQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=O |

Introduction

1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the pyrrole family, a class of heterocyclic aromatic compounds. This compound is characterized by its complex structure, which includes a pyrrole ring substituted with a 5-chloro-2-methoxyphenyl group and a carbaldehyde functional group at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Synthesis and Applications

The synthesis of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step reactions starting from simpler pyrrole derivatives. The compound's applications can vary widely, including potential uses in pharmaceuticals, agrochemicals, and materials science due to its aromatic and functional groups.

Research Findings

Research on this compound is limited, but its structural features suggest potential biological activity. The presence of a chloro and methoxy group on the phenyl ring can influence its solubility and interaction with biological targets. The carbaldehyde group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume